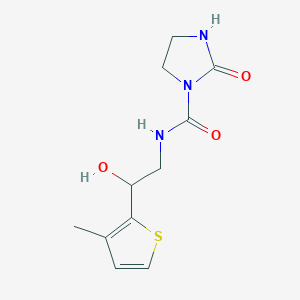

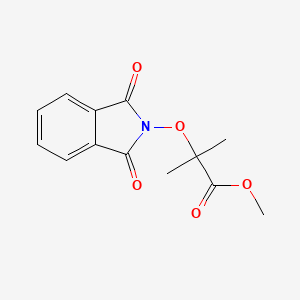

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, commonly known as HET0016, is a small molecule inhibitor that has been widely used in scientific research to investigate the role of cytochrome P450 enzymes in various physiological and pathological processes. HET0016 has been found to be a potent and selective inhibitor of the cytochrome P450 4A (CYP4A) enzyme, which is involved in the metabolism of arachidonic acid and other fatty acids.

Aplicaciones Científicas De Investigación

Imidazolidine Derivatives in Antitumor Research

Imidazolidine derivatives, such as temozolomide, have been extensively studied for their antitumor properties. The synthesis and chemical properties of these compounds suggest their potential in developing novel antitumor agents. Temozolomide, for instance, is synthesized through alternative routes avoiding hazardous materials, indicating the compound's significance in cancer treatment research (Wang, Stevens, & Thomson, 1994).

Antimicrobial Applications

Imidazolidine and thiazolidinone derivatives have shown potential as antimicrobial agents. For example, synthesized compounds with these cores have been screened for antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial therapies (Desai, Dodiya, & Shihora, 2011).

Corrosion Inhibition

The research on imidazolidine derivatives extends into the field of corrosion inhibition. Studies on 1-(2-ethylamino)-2-methylimidazoline and its related compounds have evaluated their effectiveness in preventing carbon steel corrosion in acid media. These findings highlight the diverse industrial applications of imidazolidine derivatives, including their role in protecting materials from corrosive damage (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Electrosynthesis and Optoelectronic Properties

Furthermore, imidazolidine derivatives have been explored for their electrosynthetic applications and optoelectronic properties. The electropolymerization of these compounds in ionic liquids demonstrates their potential in creating materials with favorable electroactivity and electrochemical stability, essential for electronic and photonic devices (Feng et al., 2015).

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-7-2-5-18-9(7)8(15)6-13-11(17)14-4-3-12-10(14)16/h2,5,8,15H,3-4,6H2,1H3,(H,12,16)(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQNCVIMQNDYQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)N2CCNC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2827512.png)

![2-(5-(furan-2-yl)isoxazol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2827519.png)

![3-[(3-Chlorobenzyl)sulfonyl]propanoic acid](/img/structure/B2827520.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2827521.png)

![N-(3,4-dimethoxyphenethyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2827523.png)

![2-CHloro-4-[2-(propan-2-ylidene)hydrazin-1-yl]pyridine](/img/structure/B2827524.png)

![3-hydroxy-1-(4-methoxyphenyl)-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2827529.png)

![5-methyl-4-(4-methylphenyl)-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2827533.png)